Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a brominated aromatic ring with a trifluoromethyl group and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the hydroxypropanoate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products
Oxidation: Carbonyl derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-5-(difluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart specific reactivity and potential biological activities .
Properties
Molecular Formula |
C12H12BrF3O3 |
---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
XMEWWKAHFWRRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O |
Origin of Product |
United States |
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